molecular formula C5H8N2S B13311914 (4-Methyl-1H-imidazol-2-YL)methanethiol

(4-Methyl-1H-imidazol-2-YL)methanethiol

Cat. No.: B13311914
M. Wt: 128.20 g/mol
InChI Key: BIJDVRUNCFHKQB-UHFFFAOYSA-N
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Description

“(4-Methyl-1H-imidazol-2-YL)methanethiol” is a chemical compound with the following structural formula:

CH3C(NH)SH\text{CH}_3\text{C}(\text{NH})\text{SH}CH3​C(NH)SH

It consists of a methyl group (CH₃) attached to an imidazole ring, which contains both nitrogen and sulfur atoms. Imidazoles are heterocyclic compounds commonly found in various biological and synthetic contexts.

Preparation Methods

a. Synthetic Routes: One synthetic route involves the reaction of 1-methyl-4-carboxyimidazole with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C. After stirring overnight at room temperature, the mixture is heated at 50°C for an hour. Water is added, and the resulting precipitate is filtered through diatomaceous earth to yield the desired compound .

b. Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. it is likely synthesized using similar principles as described above.

Chemical Reactions Analysis

Types of Reactions: “(4-Methyl-1H-imidazol-2-YL)methanethiol” can undergo various reactions, including:

    Oxidation: It may be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

    Reduction: Reduction of the imidazole ring or the thiol group is possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Substitution reactions can lead to various derivatives.
  • Reduction may produce the corresponding methylated or hydrogenated forms.

Scientific Research Applications

“(4-Methyl-1H-imidazol-2-YL)methanethiol” finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may interact with enzymes or receptors due to its imidazole moiety.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. its imidazole ring suggests potential interactions with biological targets, possibly modulating enzymatic activity or signaling pathways.

Comparison with Similar Compounds

“(4-Methyl-1H-imidazol-2-YL)methanethiol” shares similarities with other imidazole derivatives, such as:

  • 2-Methylimidazole
  • 4-Nitroimidazole
  • 4-(1H-imidazol-1-yl)benzoic acid

Its uniqueness lies in the combination of the methyl group and the thiol functionality within the imidazole ring.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

(5-methyl-1H-imidazol-2-yl)methanethiol

InChI

InChI=1S/C5H8N2S/c1-4-2-6-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7)

InChI Key

BIJDVRUNCFHKQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)CS

Origin of Product

United States

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